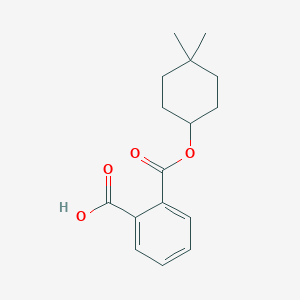
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester
Beschreibung
Eigenschaften
CAS-Nummer |
1322-94-7 |
|---|---|
Molekularformel |
C16H19O4- |
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
2-(4,4-dimethylcyclohexyl)oxycarbonylbenzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-7-11(8-10-16)20-15(19)13-6-4-3-5-12(13)14(17)18/h3-6,11H,7-10H2,1-2H3,(H,17,18)/p-1 |
InChI-Schlüssel |
GPIZVEQCOQOIPD-UHFFFAOYSA-M |
SMILES |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |
Kanonische SMILES |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-])C |
Andere CAS-Nummern |
1322-94-7 |
Piktogramme |
Irritant |
Synonyme |
(dimethylcyclohexyl) hydrogen phthalate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester typically involves the esterification of phthalic anhydride with dimethylcyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously removed to maintain optimal reaction conditions. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phthalic acid and dimethylcyclohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester involves its interaction with cellular components. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester
- 1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its use as a plasticizer is particularly notable for its ability to enhance the flexibility and durability of polymer products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


